molecular formula C14H21N3O B13271635 N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide

N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide

Cat. No.: B13271635
M. Wt: 247.34 g/mol
InChI Key: JBZPFERPWYOINL-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is commonly found in various biologically active compounds and is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide typically involves the reaction of 4-(aminomethyl)benzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of microwave irradiation can also be employed to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Aminomethyl)phenyl]-3-(3-methylpiperidin-1-yl)propanamide
  • N-[4-(Aminomethyl)phenyl]-3-(4-methylpiperidin-1-yl)propanamide

Uniqueness

N-[4-(Aminomethyl)phenyl]-3-(pyrrolidin-1-YL)propanamide is unique due to the presence of the pyrrolidine ring, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different biological activities and applications .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-[4-(aminomethyl)phenyl]-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C14H21N3O/c15-11-12-3-5-13(6-4-12)16-14(18)7-10-17-8-1-2-9-17/h3-6H,1-2,7-11,15H2,(H,16,18)

InChI Key

JBZPFERPWYOINL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(=O)NC2=CC=C(C=C2)CN

Origin of Product

United States

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